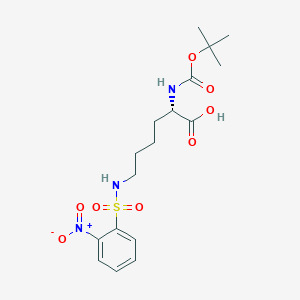
Boc-l-lys(ns)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Lys(NS)-OH is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for various applications, including drug discovery, peptide synthesis, and biochemical studies.
Aplicaciones Científicas De Investigación
Boc-l-lys(ns)-oh is used in the synthesis and structure characterization of polypeptides, which have applications in understanding physiological processes and potentially treating diseases (Zhao Yi-nan & Melanie Key, 2013).
It is also employed in synthesizing redox derivatives of lysine and related peptides, which have potential uses in molecular electronic devices (B. Peek et al., 2009).
In the field of biodegradable materials, this compound is used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, showcasing its utility in creating novel materials with potential biomedical applications (Yang Li et al., 2006).
The compound plays a role in the synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, which are building blocks for solid-phase synthesis of DTPA-containing peptides (J. Davies & Loai Al-Jamri, 2002).
It's also utilized in the synthesis of lysine-modified single-walled carbon nanotubes, indicating its applicability in nanotechnology and biomedical fields (J. Mulvey et al., 2014).
This compound is involved in studies related to the anticancer properties of betulin and betulinic acid derivatives in epidermoid carcinoma treatment, highlighting its role in cancer research (M. Drąg-Zalesińska et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of Boc-l-lys(ns)-oh is the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
This compound interacts with its target, the N-Boc group, through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of this compound, the deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions .
Biochemical Pathways
The deprotection of the N-Boc group affects the biochemical pathways of the compound. The removal of the N-Boc group allows the amino group to participate in subsequent reactions . This can lead to the formation of new compounds, including medicinally active compounds .
Pharmacokinetics
The deprotection process can potentially influence these properties by altering the compound’s structure .
Result of Action
The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This can lead to the formation of new compounds, including medicinally active compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the deprotection reaction takes place under room temperature conditions . Additionally, the use of oxalyl chloride in methanol as a deprotecting agent suggests that the reaction environment needs to be controlled to prevent unwanted side reactions .
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIGZMAQNMNOK-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

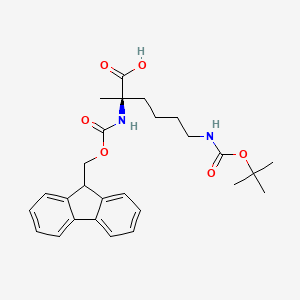


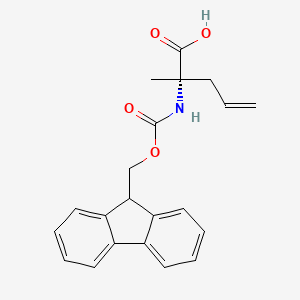



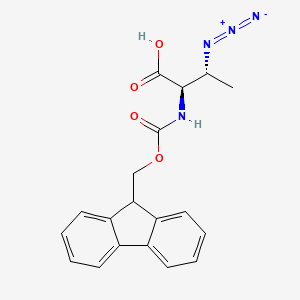



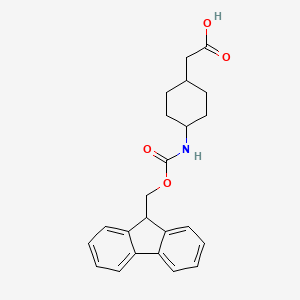

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)